4-(Trifluoromethyl)pyrrolidin-2-one

Beschreibung

Chemical Identification and Classification

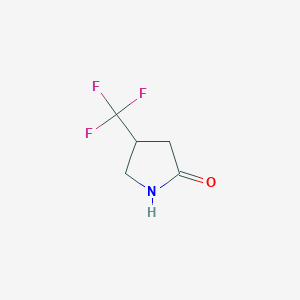

This compound belongs to the class of gamma-lactams, specifically representing a pyrrolidin-2-one scaffold substituted with a trifluoromethyl group at the 4-position. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of a pyrrolidine ring with a carbonyl group at position 2 and a trifluoromethyl substituent at position 4. The compound exists as a solid at room temperature and requires refrigerated storage conditions to maintain stability.

The molecular structure contains several key identifying features that distinguish it from other lactam derivatives. The InChI code for this compound is 1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10), which provides a unique digital fingerprint for computational chemistry applications. The corresponding InChI key KXAVNCLUOSJVJV-UHFFFAOYSA-N serves as a shortened version for database searches and chemical informatics purposes.

Physical property data indicates that this compound exhibits a predicted boiling point of 220.3 ± 35.0 degrees Celsius and a density of 1.339 ± 0.06 grams per cubic centimeter. The compound demonstrates a predicted pKa value of 14.99 ± 0.40, indicating relatively weak acidity under standard conditions. These properties reflect the influence of the trifluoromethyl group on the overall molecular behavior and intermolecular interactions.

Historical Context and Development

The development of this compound emerged from broader research efforts in fluoroorganic chemistry and lactam synthesis that gained momentum in the latter half of the 20th century. While specific historical documentation for this exact compound is limited in the available literature, its synthesis and characterization align with the general progression of trifluoromethylated heterocycle development that intensified during the 1980s and 1990s as pharmaceutical chemists recognized the unique properties imparted by fluorine-containing substituents.

The systematic study of trifluoromethylated lactams has been driven by their potential applications in medicinal chemistry, where the incorporation of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Research into gamma-lactams specifically has been motivated by their occurrence in natural products and their utility as synthetic intermediates for more complex molecular architectures.

Recent synthetic advances have made this compound more accessible to researchers, with improved methods for introducing trifluoromethyl groups into pyrrolidinone frameworks. These developments have coincided with increased interest in fluorinated building blocks for drug discovery programs, where the unique electronic properties of the trifluoromethyl group can modulate molecular interactions in beneficial ways.

The compound has gained particular attention in the context of asymmetric synthesis, where researchers have developed methods to access enantiomerically pure forms of related trifluoromethylated pyrrolidinones. This work has demonstrated the potential for this compound derivatives to serve as chiral building blocks in complex molecule synthesis.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative member of the nitrogen-containing five-membered ring systems. The pyrrolidin-2-one core structure, also known as gamma-lactam, constitutes one of the most important classes of cyclic amides in organic chemistry. The presence of both the nitrogen heteroatom and the carbonyl functionality creates a unique electronic environment that influences reactivity patterns and molecular recognition properties.

Within the classification of lactam ring systems, gamma-lactams like this compound represent an optimal balance between ring strain and stability. Unlike the highly strained beta-lactams or the more flexible delta-lactams, five-membered gamma-lactams exhibit moderate ring strain that can be exploited in synthetic transformations while maintaining sufficient stability for isolation and characterization. This positioning makes them valuable synthetic intermediates for ring-opening reactions, cyclization processes, and functional group manipulations.

The trifluoromethyl substitution pattern in this compound introduces additional complexity to its heterocyclic nature. The strongly electron-withdrawing character of the trifluoromethyl group significantly affects the electronic distribution within the pyrrolidinone ring, influencing both the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. These electronic perturbations create unique reactivity profiles that distinguish this compound from simple unsubstituted pyrrolidin-2-one.

Comparative studies with other substituted pyrrolidinones have revealed that the 4-position substitution pattern provides optimal access to the nitrogen lone pair while minimizing steric hindrance around the carbonyl group. This spatial arrangement facilitates various chemical transformations including nucleophilic additions, electrophilic substitutions, and metal-catalyzed coupling reactions that are important for synthetic applications.

Significance of Trifluoromethyl-Substituted Lactams

Trifluoromethyl-substituted lactams, exemplified by this compound, have emerged as compounds of exceptional significance in contemporary organic and medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. The incorporation of this fluorinated substituent dramatically alters the physicochemical profile of the parent lactam structure, creating molecules with enhanced lipophilicity, increased metabolic stability, and modified electronic characteristics that can translate into improved biological activity.

Recent comprehensive reviews have highlighted the growing importance of trifluoromethylated lactams across multiple therapeutic areas, including cancer treatment, diabetes management, and infectious disease control. The trifluoromethyl group serves as a bioisostere for various functional groups, particularly methyl groups, while providing additional benefits such as increased binding affinity to target proteins and improved pharmacokinetic properties. These characteristics have made trifluoromethylated lactams attractive scaffolds for drug discovery programs across the pharmaceutical industry.

The synthetic accessibility of trifluoromethylated gamma-lactams has been significantly improved through recent methodological advances. Novel approaches for trifluoromethylcarbonylation of nitrogen-containing alkenes have provided efficient routes to these compounds using readily available CF₃SO₂Na as a trifluoromethyl radical source. These transition-metal-free protocols offer mild reaction conditions, broad substrate scope, and good functional group tolerance, making them practical for both research and industrial applications.

Research into the biological targets of trifluoromethylated lactams has revealed their potential to interact with diverse protein families, including enzymes involved in neurotransmitter metabolism and receptors associated with various signaling pathways. The precise positioning of the trifluoromethyl group within the lactam framework can be optimized to enhance specific molecular interactions, leading to improved selectivity and potency profiles compared to non-fluorinated analogs.

| Lactam Type | Ring Size | Therapeutic Applications | Synthetic Accessibility |

|---|---|---|---|

| Beta-lactams | 4 atoms | Antibiotics | High strain, specialized methods |

| Gamma-lactams | 5 atoms | Diverse therapeutic areas | Moderate strain, versatile synthesis |

| Delta-lactams | 6 atoms | Neurological applications | Low strain, flexible synthesis |

| Epsilon-lactams | 7 atoms | Limited applications | Ring flexibility challenges |

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAVNCLUOSJVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664304-83-0 | |

| Record name | 4-(trifluoromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Donor–Acceptor Cyclopropanes and Cyclization

A recent synthetic route involves the use of donor–acceptor cyclopropanes bearing trifluoromethyl groups as key intermediates. This method, reported in 2022, entails:

- Nickel perchlorate-catalyzed ring-opening of cyclopropanes with amines to form acyclic intermediates.

- Subsequent cyclization under reflux in toluene with acetic acid to form the pyrrolidin-2-one ring.

- One-pot alkaline saponification and thermolysis to remove ester groups, yielding the target 4-(trifluoromethyl)pyrrolidin-2-one.

This approach achieves an overall yield of approximately 70% with minimal chromatographic purification steps, demonstrating efficiency and practicality for laboratory synthesis.

| Step | Conditions | Outcome |

|---|---|---|

| Cyclopropane ring-opening | Ni(ClO4)2 catalyst, room temp | Acyclic intermediate (4a) |

| Cyclization | Reflux in toluene, acetic acid | Pyrrolidin-2-one ring formed |

| Saponification and thermolysis | Alkaline conditions, heat | Removal of ester, final product |

This method emphasizes controlled reaction times and catalyst loadings to maximize yield and minimize byproducts.

Asymmetric Michael Addition and Hydrogenative Cyclization

Another advanced method involves the stereoselective synthesis of trifluoromethyl-substituted pyrrolidines, which can be converted to pyrrolidin-2-ones. Key features include:

- Organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins under mild conditions.

- Catalytic hydrogenation to stereoselectively form 2-trifluoromethylated pyrrolidines with multiple contiguous stereocenters.

- Subsequent oxidative and reductive steps to access enantiopure pyrrolidin-2-one derivatives.

Though focused on pyrrolidines, this methodology highlights the importance of trifluoromethyl ketones as precursors and asymmetric catalysis in preparing fluorinated pyrrolidinones.

| Reaction Stage | Catalyst/Conditions | Product Characteristics |

|---|---|---|

| Michael addition | Organocatalyst, mild temp | Michael adducts, high yield |

| Hydrogenative cyclization | Catalytic hydrogenation | Trifluoromethyl pyrrolidines |

| Oxidative/reductive steps | Auxiliary cleavage | Enantiopure pyrrolidinones |

This approach is valuable for accessing stereochemically defined trifluoromethylated pyrrolidinones.

Cyclization from Condensation Products of Trifluoroacetyl Precursors

Patented processes describe the preparation of 4-trifluoromethyl-2(1H)-pyridinone analogs, which share structural similarities with pyrrolidinones, via:

- Reaction of trifluoroacetyl chloride with alkyl vinyl ethers to form condensation products (dienoates).

- Cyclization of these condensation products using ammonium salts of organic acids, formamide, or unsubstituted amides under reflux without additional solvents.

- Reaction temperatures typically range from 120°C to 180°C, with 150–160°C preferred.

- The product is isolated by precipitation, filtration, and washing.

This solvent-free or polar aprotic solvent-assisted method is efficient and scalable, with the ammonium salt acting as a nitrogen source for ring closure.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of dienoates | Trifluoroacetyl chloride, alkyl vinyl ether, acetic anhydride, PPTS | Reflux, distillation at 145-150°C |

| Cyclization | Ammonium salt (e.g., ammonium acetate), formamide, 120-180°C | Solvent-free or formamide solvent |

| Isolation | Cooling, precipitation, filtration | Washed with toluene |

This method highlights the importance of controlled temperature and stoichiometry for successful cyclization.

Direct Trifluoromethylation of Pyrrolidin-2-one Derivatives

Industrial and laboratory syntheses often employ direct trifluoromethylation of 4-substituted pyrrolidin-2-ones:

- Reaction of 4-methylpyrrolidin-2-one with trifluoromethylating agents such as trifluoromethyl iodide.

- Use of bases like potassium carbonate in polar solvents such as dimethyl sulfoxide.

- Elevated temperatures facilitate the substitution of the methyl group with trifluoromethyl.

This approach is practical for producing 4-methyl-4-(trifluoromethyl)pyrrolidin-2-one derivatives and can be scaled industrially with process optimization including continuous flow reactors and purification by crystallization or distillation.

| Reagents | Conditions | Outcome |

|---|---|---|

| 4-Methylpyrrolidin-2-one | Trifluoromethyl iodide, K2CO3 | Trifluoromethylated product |

| Solvent | Dimethyl sulfoxide | Elevated temperature required |

This method allows for functional group tolerance and versatility in producing derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Cyclization steps often require elevated temperatures (120–180°C) and may proceed better in polar aprotic solvents or solvent-free conditions.

- The use of ammonium salts as nitrogen sources is common in cyclization from condensation products.

- Catalytic methods using nickel salts or organocatalysts enable stereoselective synthesis, important for pharmaceutical applications.

- Industrial methods focus on scalability and process intensification, employing continuous flow and advanced purification.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides under specific conditions.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles like amines or thiols under basic conditions

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidinones

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituents. Below is a comparison of key analogues:

Key Insights :

- The trifluoromethyl group enhances metabolic stability compared to chloromethyl or hydroxy substituents .

- Aryl substitutions (e.g., 4-methoxyphenyl) improve binding to acetylcholinesterase, whereas oxadiazole groups expand agrochemical applications .

Antioxidant Activity

- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (optical density = 1.149) .

- 4-(4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : 1.35× higher antioxidant activity than vitamin C .

Anti-Alzheimer’s Activity

- Compound 10b : 3-(4-Fluorobenzoyl)-piperidin-1-yl-pyrrolidin-2-one derivative shows superior acetylcholinesterase inhibition (pIC₅₀ ~8.2) compared to donepezil .

- This compound derivatives : Moderate activity; trifluoromethyl groups improve blood-brain barrier penetration but reduce enzyme affinity vs. bulkier aryl groups .

Antiarrhythmic and Antihypertensive Activity

Pharmacological and Pharmacokinetic Properties

Biologische Aktivität

4-(Trifluoromethyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. The trifluoromethyl group is known to influence the biological properties of compounds significantly, often improving their pharmacokinetic profiles.

Research indicates that this compound exhibits multiple mechanisms of action:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : This compound has been identified as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism by enhancing insulin secretion and reducing blood sugar levels. DPP-IV inhibitors are valuable in diabetes management, as they mitigate the degradation of incretin hormones .

- Antibacterial Activity : Some studies have suggested that derivatives of pyrrolidinones can inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. Inhibiting these enzymes can lead to bacterial cell death, indicating potential use as antibacterial agents .

1. DPP-IV Inhibition

A study highlighted the effectiveness of this compound in reducing glucose levels in diabetic models. The compound demonstrated significant inhibition of DPP-IV activity, resulting in increased GLP-1 levels and improved insulin sensitivity. The study concluded that this compound could serve as a promising agent for diabetes treatment .

2. Antibacterial Properties

Research conducted on various pyrrolidine derivatives, including this compound, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low nanomolar concentrations, indicating strong efficacy against pathogens such as E. coli and Staphylococcus aureus .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(trifluoromethyl)pyrrolidin-2-one derivatives?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves cyclocondensation reactions or nucleophilic substitution. For example, 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones are synthesized via cyclization of polyfluoroalkyl-containing precursors under acidic conditions (e.g., H₂SO₄ in acetic acid) with yields ranging from 19% to 67% . For pyrrolidin-2-ones, analogous routes may use trifluoromethyl ketones and amines in ring-closing reactions. Optimization of solvent (e.g., THF, DMF) and temperature (40–100°C) is critical to suppress side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. The ¹⁹F NMR chemical shift of the CF₃ group typically appears at δ −60 to −70 ppm, confirming substitution patterns . IR spectroscopy identifies carbonyl stretches (C=O) near 1700 cm⁻¹. X-ray diffraction (e.g., for pyridin-2-one analogs) validates spatial arrangements, such as planarity of the lactam ring . Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation pathways .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) monitors purity. Stability studies under nitrogen at 2–8°C prevent degradation, as recommended for fluorinated lactams . Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies decomposition products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening functionalization?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl, facilitating nucleophilic attack. Computational studies (DFT) reveal that ring-opening by amines proceeds via a zwitterionic transition state, with activation energies influenced by solvent polarity . For example, amidation at the β-position can be achieved using Grignard reagents under anhydrous conditions, with yields improved by slow addition (−78°C to RT) .

Q. How can competing side reactions (e.g., dimerization) be mitigated during C–H functionalization of this compound?

- Methodological Answer : Steric hindrance from the CF₃ group often leads to regioselectivity challenges. Transition-metal catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., t-BuXPhos) suppress dimerization by favoring mono-arylation. Solvent choice (e.g., toluene over DMSO) and low reagent stoichiometry (1.2 eq) further reduce side products . Kinetic studies using in situ IR spectroscopy help optimize reaction times .

Q. What pharmacological activities have been reported for this compound derivatives?

- Methodological Answer : Analogs such as Fluorochloridone (CAS 61213-25-0) exhibit herbicidal activity via inhibition of carotenoid biosynthesis . In medicinal chemistry, pyrrolidin-2-ones with CF₃ groups act as kinase inhibitors or receptor ligands. For instance, (3R,5R)-5-(3-fluorophenyl)pyrrolidin-2-one derivatives are CB1 receptor tracers, validated in PET imaging . Acute toxicity studies in rodents (e.g., LD₅₀ > 500 mg/kg) and analgesic assays (hot-plate test) guide structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.